Cas no 136513-98-9 (6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol)
6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol
- 6-chloro-3,4-dihydro-2H-chromen-3-ol
- 2H-1-Benzopyran-3-ol, 6-chloro-3,4-dihydro-
- 136513-98-9
- AT36917
- DTXSID60438865
- 6-chlorochroman-3-ol
-
- MDL: MFCD20921494
- Inchi: 1S/C9H9ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8,11H,4-5H2
- InChI Key: ZQBMGHPJPAEEHF-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)CC(CO2)O
Computed Properties
- Exact Mass: 184.0291072g/mol
- Monoisotopic Mass: 184.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.5Ų
6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001919-1g |
6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol |
136513-98-9 | 95% | 1g |
492.96 USD | 2021-06-11 | |
| Chemenu | CM162450-1g |
6-chlorochroman-3-ol |
136513-98-9 | 95% | 1g |
$549 | 2021-06-17 | |
| Chemenu | CM162450-1g |
6-chlorochroman-3-ol |
136513-98-9 | 95% | 1g |
$537 | 2022-06-13 | |
| Parkway Scientific | DL-274-1g |
6-Chlorochroman-3-ol |
136513-98-9 | > 95% | 1g |
$395 | 2024-05-21 | |
| Parkway Scientific | DL-274-3g |
6-Chlorochroman-3-ol |
136513-98-9 | > 95% | 3g |
$950 | 2024-05-21 | |
| Parkway Scientific | DL-274-1g |
6-Chlorochroman-3-ol |
136513-98-9 | > 95% | 1g |
$395 | 2023-09-21 | |
| Parkway Scientific | DL-274-3g |
6-Chlorochroman-3-ol |
136513-98-9 | > 95% | 3g |
$950 | 2023-09-21 |
6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol
Introduction to 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol (CAS No. 136513-98-9)
6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol, identified by the chemical abstracts service number 136513-98-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule belongs to the benzopyran class, a structural framework that has garnered considerable attention due to its versatile biological activities. The presence of a chloro substituent at the 6-position and a hydroxyl group at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemists.
The benzopyran core is a prominent motif in natural products and pharmacologically active agents. Its aromatic system combined with the saturated ring enhances its potential for interaction with biological targets. The 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol structure has been extensively studied for its pharmacological profile, particularly in the context of anti-inflammatory, antimicrobial, and anticancer applications. The chloro group, in particular, is known to modulate the reactivity and binding affinity of the molecule, making it an attractive moiety for further derivatization.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol interacts with biological targets. Studies have revealed that the hydroxyl group at the 3-position can form hydrogen bonds with key residues in protein binding pockets, while the chloro substituent can engage in halogen bonding or π-stacking interactions. These insights have guided the design of novel derivatives with enhanced potency and selectivity.
In the context of drug development, 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol has been explored as a precursor for more complex molecules. Its scaffold can be functionalized at various positions to introduce additional pharmacophores or to optimize pharmacokinetic properties. For instance, modifications at the 4-position can introduce nitrogen-containing heterocycles, which are known to enhance binding affinity to certain enzyme targets. Such structural diversification is crucial for developing lead compounds that exhibit favorable therapeutic profiles.
The synthesis of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol involves multi-step organic transformations, typically starting from readily available aromatic precursors. Key steps include cyclization reactions to form the benzopyran core, followed by functional group interconversions to introduce the chloro and hydroxyl substituents. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce this compound in sufficient quantities for preclinical studies.
Preclinical studies have demonstrated promising biological activities of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol. In vitro assays have shown inhibitory effects on various enzymes and receptors relevant to inflammatory diseases and cancer. For example, derivatives of this scaffold have exhibited potent activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, some analogs have shown selective toxicity toward certain cancer cell lines, suggesting their potential as anticancer agents.
The hydroxyl group at the 3-position is particularly noteworthy for its role in modulating biological activity. In some cases, it has been found to enhance solubility and bioavailability of derived compounds, which is critical for their therapeutic efficacy. Furthermore, the presence of this functional group allows for further derivatization via etherification or esterification reactions, expanding the chemical space available for drug discovery.
Recent research has also highlighted the importance of stereochemistry in determining the pharmacological properties of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol derivatives. Studies using chiral auxiliaries or asymmetric catalysis have enabled the synthesis of enantiomerically pure compounds, which can exhibit significantly different biological activities due to differences in their interaction with chiral biological targets. This underscores the need for precise control over stereochemistry in optimizing drug candidates.
The integration of high-throughput screening (HTS) technologies has further accelerated the discovery process for 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol derivatives. By rapidly testing large libraries of compounds against various biological targets, researchers can identify lead candidates with desirable properties more efficiently than traditional methods alone. This approach has led to several promising hits that are now undergoing further optimization.
In conclusion,6-Chloro - 3 ,4 - dihydro - 2 H - 1 - benzopyran - 3 - ol (CAS No . 136513 - 98 - 9) represents a structurally intriguing and biologically relevant compound with significant potential in pharmaceutical research . Its unique combination of functional groups , coupled with advances in synthetic and computational methodologies , makes it an attractive scaffold for developing novel therapeutic agents . Continued exploration into its derivatives promises to yield valuable insights into disease mechanisms and effective treatments . p >
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